N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by two 3,5-dimethylphenyl substituents at the 1- and N-positions of the triazole ring, along with a methyl group at position 5. Its structural features, such as the electron-donating methyl groups and lipophilic aromatic rings, suggest relevance in structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C20H22N4O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N,1-bis(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-12-6-13(2)9-17(8-12)21-20(25)19-16(5)24(23-22-19)18-10-14(3)7-15(4)11-18/h6-11H,1-5H3,(H,21,25) |
InChI Key |
YNOXOSJCMIMDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of Aromatic Substituents: The aromatic substituents (3,5-dimethylphenyl groups) can be introduced through nucleophilic aromatic substitution reactions or via Suzuki-Miyaura cross-coupling reactions.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step, employing more efficient catalysts, and optimizing reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds related to triazole derivatives. For instance, derivatives of triazoles have shown significant growth inhibition in various cancer cell lines. The compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
Mechanism of Action
The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds that increase the translocation of phosphatidylserine and alter mitochondrial membrane potential have been observed to enhance apoptotic activity .
Agricultural Applications
Pesticidal Properties
Triazole compounds are known for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action makes them effective against a wide range of fungal pathogens in crops. Research has indicated that triazole derivatives can significantly reduce fungal growth in agricultural settings .
Materials Science
Polymer Additives
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be used as an additive in polymers to enhance UV stability. The incorporation of triazole compounds into polycarbonate and polyethylene formulations has been shown to improve their resistance to UV degradation .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant PGIs against various cancer cells |
| Agricultural Chemistry | Fungicides | Effective against fungal pathogens |
| Materials Science | UV stabilizers in polymers | Enhanced UV resistance |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine on multiple cancer cell lines. The compound demonstrated high PGIs across several cell lines indicating its potential as a therapeutic agent .
Case Study 2: Agricultural Application
In agricultural trials, triazole-based fungicides were applied to crops affected by fungal infections. The results showed a marked decrease in fungal biomass and improved crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The aromatic substituents may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl and triazole rings significantly influence physical and chemical properties. For example:
- Melting Points: Chlorinated analogs, such as 5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ), exhibit higher melting points (171–172°C) compared to non-chlorinated derivatives (e.g., 3a: 133–135°C) due to increased molecular symmetry and intermolecular halogen bonding .
Table 1: Comparison of Physical Properties
*Estimated based on substituent contributions.
Herbicidal Potential
The target compound’s triazole-carboxamide scaffold resembles STL017813 (Vitas-M Chemical), which features a 3-(4-chlorophenyl)-2,1-benzoxazol-5-yl group.
Structural Analysis Tools
Crystallographic data for related compounds (e.g., 3a–3p) were likely refined using SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .
Biological Activity
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly due to their antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N4O
- Molecular Weight : 298.35 g/mol
This compound features a triazole ring that contributes to its pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have exhibited significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a comparative study of triazole derivatives:
- Compound A (related structure) showed IC50 values of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cell lines.
- Mechanism of Action : The anticancer activity was attributed to thymidylate synthase inhibition, a crucial enzyme in DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. This compound has shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated several triazole derivatives against common pathogens:
- Inhibition Results : Some compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values were determined for active compounds, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural features. Key findings include:
- Substituents on the Phenyl Ring : The presence of methyl groups in specific positions enhances cytotoxicity.
- Triazole Ring Modifications : Alterations in the triazole moiety can significantly impact both anticancer and antimicrobial activities .
Comparative Analysis of Biological Activities
| Compound | Cell Line Tested | IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Active against E. coli |
| Compound B | HCT-116 | 2.6 | Active against S. aureus |
| N-bis(3,5-dimethylphenyl) derivative | HepG2 | 1.4 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
